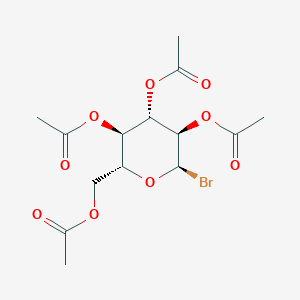

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAYKKUWALRRPA-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031860 | |

| Record name | Acetobromglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-09-8 | |

| Record name | α-Acetobromoglucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetobromglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetobromglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOBROMGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETH4010665 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, commonly known as acetobromoglucose, is a pivotal glycosyl donor in carbohydrate chemistry. Its significance lies in its role as a versatile building block for the synthesis of a wide array of glycosides and oligosaccharides, many of which are integral to drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and relevant data for its characterization.

Chemical Properties and Characterization

This compound is a white to off-white crystalline solid.[1][2] It is stable when stored in a dry environment, often stabilized with calcium carbonate, but is sensitive to moisture and decomposes in water.[1][2] It is soluble in various organic solvents such as dichloromethane, chloroform, and ethyl acetate.[2]

Physicochemical Properties

| Property | Value | References |

| CAS Number | 572-09-8 | [3] |

| Molecular Formula | C₁₄H₁₉BrO₉ | [3] |

| Molecular Weight | 411.20 g/mol | [3] |

| Melting Point | 86-89 °C | [4] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; decomposes in water | [2] |

| Optical Rotation | +194.5° (c=2, chloroform) | [5] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Data | References |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.61 (d, J=3.9 Hz, 1H), 5.56 (t, J=9.8 Hz, 1H), 5.18 (t, J=9.8 Hz, 1H), 4.83 (dd, J₁=10.0 Hz, J₂=3.9 Hz, 1H), 4.33 (dd, J₁=11.5 Hz, J₂=3.9 Hz, 1H), 4.29 (ddd, J₁=6.3 Hz, J₂=5.4 Hz, J₃=1.5 Hz, 1H), 4.13 (dd, J₁=14.4 Hz, J₂=2.0 Hz, 1H), 2.10 (s, 3H), 2.10 (s, 3H), 2.05 (s, 3H), 2.03 (s, 3H) ppm. | [5] |

| ¹³C NMR | The structure is routinely confirmed by ¹³C NMR spectroscopy. | [6] |

| IR Spectrum | The presence of acetyl groups and the pyranose ring is confirmed by characteristic IR absorption bands. | [7] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of acetobromoglucose involves the bromination of β-D-glucose pentaacetate.

Experimental Protocol: Synthesis from β-D-Glucose Pentaacetate [6]

-

Preparation of Phosphorus Tribromide Solution: In a flask, suspend 1.5 g of red phosphorus in 15 mL of glacial acetic acid. Cool the mixture in an ice-water bath. Slowly add 3 mL of bromine to the suspension while maintaining the temperature. Stir the reaction mixture for 1 hour. Filter the solution to remove any unreacted phosphorus. The resulting filtrate is a solution of phosphorus tribromide in acetic acid.

-

Bromination Reaction: To a solution of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in a suitable solvent, add the freshly prepared phosphorus tribromide solution.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for approximately 3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product.

-

Purification: The crude product is collected by filtration and washed with cold water. Recrystallization from a mixture of diethyl ether and pentane or diisopropyl ether affords pure this compound.[1] The reported yield for this reaction is approximately 83.5%.[6]

Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds, employing glycosyl halides as donors.[8] this compound is a key substrate in this reaction. The reaction is typically promoted by heavy metal salts, such as silver carbonate or cadmium carbonate.[8][9]

Experimental Protocol: Glycosylation of a Cycloalkyl Alcohol [9]

-

Reaction Setup: A mixture of the alcohol acceptor (e.g., 2-(4-methoxybenzyl)cyclohexanol) and cadmium carbonate in toluene is heated to azeotropically remove water.

-

Addition of Glycosyl Donor: A solution of this compound in toluene is added to the reaction mixture over a period of 5 minutes.

-

Reaction and Monitoring: The reaction mixture is stirred and heated under azeotropic conditions for approximately 6 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the inorganic salts are removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the desired glycoside. The reported yields for such reactions are in the range of 50-60%.[9]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and drugs.[6] The introduction of a sugar moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved solubility, bioavailability, and reduced toxicity.

One notable application is in the synthesis of β-glucosides.[4] For example, it is a key precursor for the synthesis of 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside, a key intermediate in the production of Auranofin, a drug used in the treatment of rheumatoid arthritis.[2]

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[4] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is combustible and incompatible with strong oxidizing agents.[4] It should be stored in a cool, dry place away from moisture.

Conclusion

This compound is an indispensable reagent in carbohydrate chemistry with significant implications for drug discovery and development. Its ability to act as a versatile glycosyl donor in reactions like the Koenigs-Knorr synthesis allows for the construction of complex glycosidic linkages, paving the way for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is paramount for researchers and scientists working in this field.

References

- 1. This compound | 572-09-8 [chemicalbook.com]

- 2. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]

- 3. alpha-D-Glucopyranosyl bromide, tetraacetate | C14H19BrO9 | CID 101776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, CAS No. 572-09-8 - iChemical [ichemical.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. This compound(572-09-8) 1H NMR [m.chemicalbook.com]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

acetobromo-α-D-glucose fundamental properties

An In-depth Technical Guide on the Core Properties of Acetobromo-α-D-glucose

Introduction

Acetobromo-α-D-glucose, also known as 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, is a pivotal synthetic intermediate in carbohydrate chemistry.[1] As a glycosyl donor, it is extensively utilized in the synthesis of a wide array of glycosides, oligosaccharides, and glycoconjugates.[1][2] Its stability and reactivity make it an indispensable tool for researchers in glycobiology and professionals in drug development, enabling the construction of complex carbohydrate structures with potential therapeutic applications.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key experimental protocols.

Core Chemical and Physical Properties

Acetobromo-α-D-glucose is a white to off-white crystalline powder.[1][3] It is a carbohydrate derivative that is sensitive to moisture and light, which can lead to its degradation.[1][4] For storage, it is recommended to keep the container tightly closed in a freezer under an inert atmosphere like nitrogen.[4][5][6] The compound is soluble in solvents like chloroform and a mixture of chloroform and methanol, but it is poorly soluble in water and, in fact, decomposes on contact with it.[1]

Table 1: Physicochemical Properties of Acetobromo-α-D-glucose

| Property | Value | References |

| Molecular Formula | C₁₄H₁₉BrO₉ | [1][3][7] |

| Molecular Weight | ~411.2 g/mol | [3][7][8] |

| CAS Number | 572-09-8 | [3][7] |

| Appearance | White to off-white/beige crystalline powder | [1][3][5] |

| Melting Point | 83 - 89 °C (181.4 - 190.4 °F) | [5] |

| Optical Rotation | [α]D +199.3° (c=3 in chloroform) | |

| Solubility | Soluble in chloroform; poorly soluble in water (0.1-1 mg/mL); reacts with water. | [1][9] |

| Purity | ≥95% - 97% | [7][10] |

Synthesis of Acetobromo-α-D-glucose

The synthesis of acetobromo-α-D-glucose is a well-established laboratory procedure. One of the most common methods involves the treatment of β-D-glucose pentaacetate with a solution of hydrogen bromide in acetic acid. This reaction proceeds efficiently to yield the thermodynamically more stable α-anomer.

Caption: Workflow for the synthesis of Acetobromo-α-D-glucose.

Experimental Protocol: Synthesis from β-D-Glucose Pentaacetate

This protocol is adapted from established methods for producing acetobromoglucose.[11]

-

Preparation: In a suitable reaction flask, dissolve β-D-glucose pentaacetate in a minimal amount of glacial acetic acid.

-

Reaction: Cool the solution in an ice bath. Slowly add a saturated solution of hydrogen bromide in glacial acetic acid while maintaining the low temperature.

-

Incubation: Seal the flask and allow it to stand at a controlled temperature (e.g., 5°C) overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Workup: Pour the reaction mixture slowly into a beaker of ice-water with stirring. A white precipitate of acetobromo-α-D-glucose will form.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids, followed by a cold, non-polar solvent like isopropyl ether to aid in drying and remove non-polar impurities.

-

Drying: Dry the purified product under vacuum, preferably in a desiccator over a drying agent like phosphorus pentoxide. The final product should be stored in a vacuum desiccator to prevent decomposition.[11]

Reactivity and Applications in Glycosylation

The primary application of acetobromo-α-D-glucose is as a glycosyl donor in the Koenigs-Knorr reaction, one of the oldest and most reliable methods for forming glycosidic bonds.[12] This reaction typically involves the coupling of a glycosyl halide (the donor) with an alcohol (the glycosyl acceptor) in the presence of a promoter, commonly a silver or mercury salt.[12][13]

The stereochemical outcome of the reaction is a key feature. The presence of an acetyl group at the C2 position of the glucose ring provides "anchimeric assistance" or a "neighboring-group effect".[14] This leads to the formation of a stable dioxolanium ion intermediate, which blocks one face of the molecule. The alcohol acceptor then attacks from the opposite face (Sₙ2 mechanism), resulting in a stereo-controlled formation of a 1,2-trans-glycosidic bond.[12][14] For glucose, this yields a β-glycoside.[12][15]

This controlled synthesis is crucial in drug development for creating complex carbohydrates, glycopeptides, and glycoproteins that can mimic or interact with biological systems.[1]

Caption: The Koenigs-Knorr reaction workflow and its application.

Experimental Protocol: Koenigs-Knorr Glycosylation

This is a generalized protocol for a typical Koenigs-Knorr reaction.[2]

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the glycosyl acceptor (the alcohol) in an anhydrous solvent (e.g., dichloromethane or toluene). Add a desiccant if necessary.

-

Addition of Reactants: Add the acetobromo-α-D-glucose (glycosyl donor) to the solution, followed by the promoter (e.g., silver carbonate). The promoter is often used in excess.

-

Reaction: Stir the mixture at the desired temperature (ranging from low temperature to room temperature). The reaction must be protected from light, especially when using silver salts. Monitor the reaction's progress using TLC by observing the consumption of the donor.

-

Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the insoluble silver salts.[2] Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to isolate the pure glycoside.

-

Deprotection: The acetyl protecting groups on the sugar can be removed (e.g., by Zemplén deacetylation using sodium methoxide in methanol) to yield the final deprotected glycoside.

Role in Drug Development

Acetobromo-α-D-glucose is not used directly as a therapeutic agent.[1] Its importance in drug development lies in its role as a fundamental building block for synthesizing complex carbohydrate-containing molecules.[1] Many biological processes, including cell-cell recognition, immune response, and pathogen invasion, are mediated by cell-surface carbohydrates. The synthesis of specific oligosaccharides using reagents like acetobromo-α-D-glucose allows researchers to create:

-

Glycoconjugate Vaccines: Where synthetic antigens are developed.

-

Therapeutic Glycoproteins: Mimicking or inhibiting the function of natural glycoproteins.

-

Small-Molecule Inhibitors: Designing molecules that block carbohydrate-protein interactions, for example, in viral or bacterial infection pathways.[1]

It is also used as a reagent for modifying the surface of materials like poly (ethylene terephthalate) (PET) to improve their blood compatibility.[10][16]

Safety and Handling

Acetobromo-α-D-glucose is classified as a hazardous substance.[9] It is known to cause skin and eye irritation and may cause respiratory irritation.[4][5][10] When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.[9] All manipulations should be performed in a well-ventilated fume hood.[9] The compound is sensitive to moisture and should be handled under anhydrous conditions.[1] It is incompatible with strong oxidizing agents, acids, bases, alcohols, and water.[5][9]

References

- 1. 572-09-8, Acetobromo-α-D-glucose [chemsynlab.com]

- 2. chemtry.in [chemtry.in]

- 3. Acetobromo-α-D-glucose | CymitQuimica [cymitquimica.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. alpha-D-Glucopyranosyl bromide, tetraacetate | C14H19BrO9 | CID 101776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Acetobromo-a- D -glucose = 95 TLC 572-09-8 [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 13. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. discofinechem.com [discofinechem.com]

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth overview of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (Acetobromo-α-D-glucose), a pivotal glycosyl donor in carbohydrate chemistry. It details the compound's structure, physicochemical properties, synthesis, and its critical role in the formation of glycosidic bonds, a cornerstone of synthesizing glycoconjugates and other carbohydrate-based therapeutics.

Introduction

This compound, commonly known as acetobromo-α-D-glucose, is a synthetically crucial derivative of D-glucose. Its structure is characterized by the replacement of all hydroxyl groups with acetyl protecting groups and the anomeric hydroxyl with a bromine atom in the alpha configuration. This unique structure renders it an excellent glycosyl donor, primarily utilized in Koenigs-Knorr type reactions to form glycosidic linkages.[1][2] The acetyl groups prevent unwanted side reactions, while the anomeric bromide serves as a competent leaving group, facilitating nucleophilic substitution by an alcohol (the glycosyl acceptor).[1] Its application is fundamental in the synthesis of oligosaccharides, glycosides, and various sugar-containing drugs and biochemical reagents.[3][4]

Structure and Physicochemical Properties

The core structure consists of a pyranose ring with acetyl groups at positions C2, C3, C4, and C6. The bromine atom at the anomeric carbon (C1) is in the alpha (axial) position. This stereochemistry, along with the participating neighboring acetyl group at C2, significantly influences the stereochemical outcome of glycosylation reactions, typically favoring the formation of 1,2-trans glycosidic bonds.[1]

Quantitative Data Summary

The key physicochemical properties of acetobromo-α-D-glucose are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₉BrO₉ | [5][6] |

| Molecular Weight | 411.20 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder or solid | [6][7] |

| Melting Point | 84-89 °C | [2][7][8] |

| Optical Rotation | [α]D ≈ +194.5° (c=2, chloroform) | [7] |

| Density | ~1.49 g/cm³ | [5][7] |

| Solubility | Decomposes in water; Soluble in chloroform, dichloromethane, ether, acetone. | [2][7] |

Synthesis and Experimental Protocols

Acetobromo-α-D-glucose is typically synthesized from D-glucose or its derivatives. A common and effective method involves the bromination of β-D-glucose pentaacetate.[9][10]

Synthesis Workflow

The logical flow for a common synthesis route starting from β-D-glucose pentaacetate is depicted below. This process involves the substitution of the anomeric acetate with bromide using a bromine source like hydrogen bromide in acetic acid.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. 572-09-8, Acetobromo-α-D-glucose [chemsynlab.com]

- 5. chembk.com [chembk.com]

- 6. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide [cymitquimica.com]

- 7. 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, CAS No. 572-09-8 - iChemical [ichemical.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (CAS 572-09-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, also known by its CAS number 572-09-8. This document details its chemical identity, physicochemical properties, synthesis, applications, and safety information.

Chemical Identity and Physicochemical Properties

This compound is a key intermediate in carbohydrate chemistry, widely recognized for its role as a glycosyl donor. Its structure consists of a glucose core where the hydroxyl groups are protected by acetyl groups, and the anomeric hydroxyl group is replaced by a bromine atom. This configuration makes it a versatile reagent for the synthesis of a wide array of glycosides and oligosaccharides.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 572-09-8 |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate |

| Synonyms | Acetobromoglucose, Acetobromo-α-D-glucose, 1-Bromo-α-D-glucose tetraacetate |

| Molecular Formula | C₁₄H₁₉BrO₉ |

| Molecular Weight | 411.20 g/mol |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 84-89 °C |

| Boiling Point | 412.0 ± 45.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Solubility | Soluble in chloroform, ether, ethanol, acetone, and dichloromethane; Insoluble in water |

Synthesis and Experimental Protocol

The most common method for the synthesis of this compound involves the treatment of penta-O-acetyl-β-D-glucose with a solution of hydrogen bromide in glacial acetic acid.

Experimental Protocol: Synthesis from Penta-O-acetyl-β-D-glucose

This protocol is adapted from a standard laboratory procedure.

Materials:

-

Penta-O-acetyl-β-D-glucopyranose

-

33% Hydrogen bromide in glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice water

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 33% HBr in glacial acetic acid (25 mL) cooled to 0 °C, add 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (10 g, 24 mmol) in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (1:1) mobile phase. The reaction is typically complete within 45 minutes.

-

Once the reaction is complete, quench the reaction by pouring the mixture into ice water (50 mL).

-

Extract the product with dichloromethane (2 x 60 mL).

-

Wash the combined organic extracts with a saturated aqueous solution of NaHCO₃ (2 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of ether and light petroleum to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as a white crystalline solid.

Biological Activity and Mechanism of Action

Direct biological activity of this compound is not its primary application. Its main role in the context of drug development and biological research is as a crucial building block for the synthesis of more complex, biologically active molecules.

Some studies have reported weak antibacterial and antifungal activity. However, there is a lack of in-depth research into its specific mechanisms of action or any defined signaling pathways it might modulate directly. Its reactivity, particularly the lability of the anomeric bromide, makes it more suitable as a synthetic intermediate rather than a stable therapeutic agent.

The primary "mechanism of action" from a chemical perspective is its function as a glycosyl donor in glycosylation reactions.

Applications in Research and Drug Development

The principal application of this compound is in the synthesis of β-glucosides and other glycosylated compounds. This is a fundamental process in the creation of a wide range of biologically important molecules.

-

Synthesis of Glycosides: It is a key reagent in the Koenigs-Knorr reaction and other glycosylation methods to form glycosidic bonds.

-

Drug Development: It serves as a precursor for the synthesis of various carbohydrate-based drugs, including antiviral agents. For instance, it is an indispensable component in the synthesis of Oseltamivir.

-

Biochemical Research: It is used to synthesize probes and substrates for studying carbohydrate-binding proteins and enzymes.

-

Material Science: It has been explored as a surface modification reagent for polymers like poly(ethylene terephthalate) to improve their blood compatibility.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. The compound is often stabilized with calcium carbonate.

In case of fire: Use appropriate extinguishing media for surrounding fire. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.

physical and chemical properties of acetobromoglucose

An In-depth Technical Guide to the Core Physical and Chemical Properties of Acetobromoglucose

Introduction

Acetobromoglucose, systematically named 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, is a halogenated carbohydrate derivative of significant importance in synthetic organic chemistry.[1][2] Its structure, featuring acetyl protecting groups and a reactive anomeric bromide, makes it a cornerstone glycosyl donor for the formation of glycosidic bonds.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visualizations of its synthetic pathway and reactivity. This information is curated for researchers, scientists, and professionals in drug development who utilize glycosylation methodologies.

Physical and Chemical Properties

Acetobromoglucose is a white to off-white crystalline solid.[1][3] It is stable when stored under anhydrous conditions, often at low temperatures (around -20°C), and may be stabilized with calcium carbonate.[4][5][6] A key chemical characteristic is its sensitivity to moisture, which can lead to decomposition.[1][7] It is generally insoluble in water but soluble in various organic solvents such as chloroform, acetone, ether, and ethyl acetate.[7][8]

Table 1: Physical Properties of α-Acetobromoglucose

| Property | Value | References |

| Appearance | White to beige crystalline powder/solid | [1][4][7] |

| Melting Point | 88-89 °C | [7][9] |

| 88.5 °C | [4] | |

| 84-89 °C | [8] | |

| Specific Optical Rotation | [α]D +199.3° (c=3, chloroform) | [7] |

| [α]D +194.5° (c=2, chloroform) | [4] | |

| [α]25/D +188 to +202° (c=1, chloroform) | ||

| Solubility | Soluble in ether, chloroform, ethanol, acetone, dichloromethane, ethyl acetate, methanol, tetrahydrofuran. | [7][8] |

| Insoluble or decomposes in water. | [4][7][8] | |

| Stability | Moisture sensitive; best stored in a vacuum desiccator. Stable under recommended storage conditions (-20°C). | [1][7][9] |

Table 2: Chemical Identifiers and Molecular Properties

| Identifier | Value | References |

| CAS Number | 572-09-8 | [4] |

| Molecular Formula | C₁₄H₁₉BrO₉ | [1][4] |

| Molecular Weight | 411.20 g/mol | [4][10] |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | [7][10] |

| InChI Key | CYAYKKUWALRRPA-RGDJUOJXSA-N | [1] |

| Purity (Typical) | ≥95% (TLC) |

Core Reactivity and Applications

The primary utility of acetobromoglucose stems from its role as a glycosyl donor in glycosylation reactions, most notably the Koenigs-Knorr reaction.[2][11] The presence of the acetyl group at the C-2 position provides neighboring group participation, which directs the stereochemical outcome of the glycosylation to favor the formation of β-glycosides (1,2-trans-glycosides).[11][12] This reactivity is fundamental to the synthesis of a wide array of oligosaccharides, glycoconjugates, and other glycosidic molecules.[2] Beyond its role in glycosylation, it is also used in the surface modification of polymers like poly(ethylene terephthalate) to improve biocompatibility.[2][8]

Experimental Protocols

Protocol 1: Synthesis of α-Acetobromoglucose

This protocol is adapted from the well-established procedure described in Organic Syntheses.[9] It involves the peracetylation of D-glucose followed by bromination.

Materials:

-

D-glucose monohydrate

-

Acetic anhydride (95%)

-

Concentrated sulfuric acid

-

Dry hydrogen bromide gas

-

Dry isopropyl ether

-

1-L round-bottom flask, ice bath, steam bath, distillation apparatus, Büchner funnel

Procedure:

-

In a 1-L round-bottom flask, combine 66 g (0.33 mole) of D-glucose monohydrate with 302 g (280 mL, 2.81 moles) of 95% acetic anhydride.

-

Carefully add 3 small drops of concentrated sulfuric acid to the mixture while swirling the flask. The reaction is exothermic; if the temperature approaches boiling, cool the flask in cold water.

-

Once the initial reaction subsides (10-15 minutes), heat the mixture on a steam bath for 2 hours.

-

Remove approximately 200 mL of the acetic acid and excess acetic anhydride by distillation under reduced pressure.

-

To the resulting warm, viscous syrup, add 65 g (60 mL, 0.64 mole) of acetic anhydride and swirl until the solution is homogeneous.

-

Cool the flask in an ice bath and pass dry hydrogen bromide gas through the solution until the weight has increased by 140–160 g. This step should take about 2 hours with good stirring.

-

Seal the flask and let it stand at 5°C overnight.

-

Remove the excess hydrogen bromide, acetic acid, and acetic anhydride by distillation under reduced pressure, keeping the water bath temperature below 60°C.

-

Once the residue begins to crystallize, stop the distillation and add 250–300 mL of dry isopropyl ether.

-

Gently warm the flask on a water bath to dissolve the product, then rapidly cool the solution to about 45°C.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 5°C for at least 2 hours to complete crystallization.

-

Collect the crystalline product on a Büchner funnel, press it into a firm cake, and wash with about 50 mL of cold, dry isopropyl ether.

-

Dry the product under reduced pressure over calcium hydroxide. The expected yield is 110–120 g (80–87%).[9]

Protocol 2: Purification by Recrystallization

For most applications, the product from the synthesis is sufficiently pure.[9] However, for reactions requiring high purity material, recrystallization can be performed.

Materials:

-

Crude acetobromoglucose

-

Diisopropyl ether or a mixture of diethyl ether and pentane

-

Erlenmeyer flask, heating source, ice bath

Procedure:

-

Dissolve the crude acetobromoglucose in a minimal amount of warm, dry diisopropyl ether (or diethyl ether).[1][9] Heating should be brief to avoid decomposition.[9]

-

Filter the warm solution to remove any insoluble impurities.

-

Cool the filtrate, initially to room temperature and then in an ice bath, to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold, dry solvent.

-

Dry the crystals in a vacuum desiccator. A single recrystallization can yield a product with a melting point of 88–89°C.[9]

Protocol 3: Koenigs-Knorr Glycosylation using Acetobromoglucose

This protocol describes a typical Koenigs-Knorr reaction to synthesize a β-glucoside, demonstrating the primary chemical application of acetobromoglucose.[11]

Materials:

-

Acetobromoglucose (glycosyl donor)

-

Glycosyl acceptor (e.g., benzyl alcohol)

-

Silver(I) carbonate (Ag₂CO₃, promoter)

-

Anhydrous dichloromethane (DCM)

-

Activated 4 Å molecular sieves

-

Flame-dried, two-necked round-bottom flask, magnetic stir bar, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 eq.), acetobromoglucose (1.2 eq.), and activated 4 Å molecular sieves.

-

Add anhydrous DCM via syringe and stir the mixture at room temperature.

-

Add the silver(I) carbonate promoter (1.5 eq.) to the stirring suspension.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, quench the reaction by filtering the mixture through a pad of Celite® to remove the silver salts and molecular sieves.

-

Wash the filter cake with DCM.

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to isolate the desired β-glucoside.

Visualizations

The following diagrams illustrate the synthesis workflow and the reaction mechanism central to the utility of acetobromoglucose.

Caption: Workflow for the synthesis of α-Acetobromoglucose.

Caption: Mechanism of the Koenigs-Knorr glycosylation reaction.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 572-09-8: α-Acetobromoglucose | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acetobromo-D-glucose | 572-09-8 | MT03359 | Biosynth [biosynth.com]

- 7. 572-09-8, Acetobromo-α-D-glucose [chemsynlab.com]

- 8. Acetobromo-alpha-D-glucose, 97%, stab. with 2% calcium carbonate 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. alpha-D-Glucopyranosyl bromide, tetraacetate | C14H19BrO9 | CID 101776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

stability of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide to light and heat

An In-depth Technical Guide to the Stability of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commonly known as acetobromo-α-D-glucose, is a pivotal intermediate in carbohydrate chemistry, primarily serving as a glycosyl donor in the synthesis of a wide array of glycosides and glycoconjugates. Despite its synthetic utility, the compound is characterized by its inherent instability, exhibiting sensitivity to heat, light, and moisture. This technical guide provides a comprehensive overview of the stability of this compound, with a specific focus on its degradation under thermal and photolytic stress. This document synthesizes available data on its degradation kinetics, outlines potential degradation pathways, and provides detailed experimental protocols for its stability assessment, aiming to equip researchers and drug development professionals with the critical knowledge required for its effective handling, storage, and application.

Physicochemical Properties and Handling

This compound is a white to pale yellow crystalline powder. Due to its reactivity, proper storage and handling are paramount to maintain its purity and reactivity.

Table 1: General Properties and Recommended Storage Conditions

| Property | Value |

| Molecular Formula | C₁₄H₁₉BrO₉ |

| Molecular Weight | 411.20 g/mol |

| Melting Point | 84-89 °C |

| Appearance | White to off-white or pale grey powder |

| Solubility | Soluble in chloroform, dichloromethane, acetone, ethyl acetate; Decomposes in water. |

| Recommended Storage | Store at -20°C in a dry, dark environment (e.g., vacuum desiccator over a desiccant like NaOH or Ca(OH)₂).[1] |

| Stabilization | Commercial preparations are often stabilized with approximately 1-2% calcium carbonate to neutralize acidic decomposition products.[2][3] |

Thermal Stability and Degradation

The compound is known to be thermally labile. High temperatures, even at room temperature over extended periods, can lead to decomposition, which adversely affects purity and yield in synthetic applications.[3] While comprehensive kinetic studies on its purely thermal decomposition are scarce in the literature, valuable insights into its thermal reactivity can be drawn from solvolysis studies.

Quantitative Data: Kinetics of Alcoholysis

A study on the alcoholysis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide provides the most relevant quantitative data regarding its thermal reactivity in solution. The reaction with primary alcohols was found to proceed via a first-order, SN1 mechanism.[4] The rate constants (k₁) for this reaction at various temperatures are summarized below.

Table 2: First-Order Rate Constants (k₁) for the Alcoholysis of this compound in Various Alcohols[4]

| Alcohol | Temperature (°C) | k₁ x 10⁵ (s⁻¹) |

| Methanol | 25.0 | 1.35 |

| 30.0 | 2.50 | |

| 35.0 | 4.54 | |

| 40.0 | 7.95 | |

| Ethanol | 25.0 | 0.49 |

| 30.0 | 0.91 | |

| 35.0 | 1.63 | |

| 40.0 | 2.87 | |

| Propan-1-ol | 25.0 | 0.28 |

| 30.0 | 0.52 | |

| 35.0 | 0.94 | |

| 40.0 | 1.67 | |

| Butan-1-ol | 25.0 | 0.23 |

| 30.0 | 0.43 | |

| 35.0 | 0.78 | |

| 40.0 | 1.39 |

Thermal Degradation Pathways

In the presence of nucleophiles like alcohols or water, the primary thermal degradation pathway is solvolysis via an SN1 mechanism. This involves the rate-limiting formation of a resonance-stabilized oxocarbenium ion intermediate, which is then rapidly attacked by the solvent. In the absence of nucleophiles, a plausible thermal degradation route is the elimination of hydrogen bromide to form the corresponding glycal, 3,4,6-Tri-O-acetyl-D-glucal.

References

The Koenigs-Knorr Reaction: A Keystone in Glycosylation Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of glycosidic bonds, the fundamental linkage that joins monosaccharides to form complex carbohydrates and glycoconjugates, is a cornerstone of modern chemistry and biology. Among the myriad of methods developed for this purpose, the Koenigs-Knorr reaction stands as a seminal and enduring strategy. First reported in 1901 by Wilhelm Koenigs and his student Eduard Knorr, this reaction has profoundly influenced the field of carbohydrate chemistry and continues to be relevant in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This technical guide provides a comprehensive overview of the historical context, mechanism, and practical applications of the Koenigs-Knorr reaction, tailored for professionals in research and drug development.

Historical Context and Evolution

The late 19th and early 20th centuries were a period of foundational discoveries in organic chemistry. It was in this environment that Wilhelm Koenigs, a German chemist, and his doctoral student Eduard Knorr, developed a novel method for the formation of glycosidic bonds.[1] Their groundbreaking work, published in 1901, described the reaction of an acetylated glycosyl halide, specifically 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), with an alcohol in the presence of silver carbonate as a promoter.[1] This discovery provided a reliable and stereocontrolled method for creating O-glycosides, a significant advancement at a time when the synthesis of such molecules was a formidable challenge.

Shortly after Koenigs and Knorr's publication, Hermann Emil Fischer and E.F. Armstrong reported similar findings, further solidifying the importance of this new glycosylation method.[1] Over the ensuing decades, the Koenigs-Knorr reaction became a workhorse in carbohydrate synthesis and was instrumental in the structural elucidation and synthesis of numerous natural products.

The original methodology, however, was not without its limitations. The use of stoichiometric amounts of expensive and often toxic heavy metal salts, such as silver and mercury compounds, was a significant drawback. This led to a continuous evolution of the reaction, with numerous chemists contributing modifications and improvements. Notably, Burckhardt Helferich introduced the use of mercury(II) cyanide as a promoter, a variation that became known as the Helferich method.[1] Other heavy metal salts, including mercuric bromide/mercuric oxide and silver triflate, were also found to be effective promoters.[1]

More recent advancements have focused on developing more efficient and environmentally benign promoter systems. The discovery that catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf) can dramatically accelerate the traditional silver(I) oxide-promoted reaction represents a significant leap forward, offering milder reaction conditions, higher yields, and faster reaction times.[2][3]

Reaction Mechanism and Stereoselectivity

The Koenigs-Knorr reaction proceeds through a substitution reaction at the anomeric center of a glycosyl halide. The generally accepted mechanism involves the following key steps:

-

Activation of the Glycosyl Halide: The promoter, typically a heavy metal salt, coordinates to the halogen atom at the anomeric position (C1) of the glycosyl donor. This facilitates the departure of the halide ion and the formation of a highly reactive oxocarbenium ion intermediate.

-

Nucleophilic Attack: The alcohol (glycosyl acceptor) then acts as a nucleophile, attacking the electrophilic anomeric carbon of the oxocarbenium ion.

-

Deprotonation: Subsequent deprotonation of the resulting oxonium ion yields the final glycosidic product.

A critical aspect of the Koenigs-Knorr reaction is its stereoselectivity, which is largely governed by the nature of the protecting group at the C2 position of the glycosyl donor. This phenomenon is known as the "neighboring group participation" effect.

-

1,2-trans Glycosides: When the C2 position is protected with a participating group, such as an acetyl or benzoyl ester, the reaction typically proceeds with high stereoselectivity to form a 1,2-trans glycoside. The ester carbonyl oxygen can attack the anomeric center from the backside as the halide departs, forming a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the alcohol can then only occur from the opposite face, leading to the exclusive formation of the 1,2-trans product.[1]

-

1,2-cis Glycosides: In the absence of a participating group at C2 (e.g., when a non-participating benzyl ether is used), the reaction can proceed through a more open oxocarbenium ion. This can lead to a mixture of α and β anomers, as the nucleophile can attack from either face.

The stereochemical outcome is a crucial consideration in the synthesis of complex carbohydrates, and the predictable nature of the Koenigs-Knorr reaction with participating groups has been a major reason for its widespread use.

Quantitative Data Summary

The yield and stereoselectivity of the Koenigs-Knorr reaction are influenced by several factors, including the nature of the glycosyl donor and acceptor, the choice of promoter, the solvent, and the reaction temperature. The following tables summarize some of the quantitative data reported in the literature, providing a comparative overview of the reaction's performance under different conditions.

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |

| Acetobromoglucose | Cyclohexanol | Silver(I) Oxide/Iodine | Chloroform | - | 5:95 to 2:98 | [4] |

| Acetobromoglucose | Cyclohexanol | Mercury(II) Oxide/Mercury(II) Bromide | Chloroform | - | 9:91 to 13:87 | [4] |

| Acetobromoglucose | Cyclohexanol | Cadmium Carbonate | Toluene | - | 19:81 to 47:53 | [4] |

| Acetobromoglucose | Cyclohexanol | Mercury(II) Cyanide | Benzene-Nitromethane | - | 13:87 to 24:76 | [4] |

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | 2-(4-methoxybenzyl)cyclohexanol | Cadmium Carbonate | Toluene | 50-60 | Exclusively β | [5][6] |

| Per-benzoylated mannosyl bromide | Di-O-isopropylidene-α-D-glucofuranose | Ag₂O | CH₂Cl₂ | 5 | - | [2] |

| Per-benzoylated mannosyl bromide | Di-O-isopropylidene-α-D-glucofuranose | Ag₂O/TMSOTf (cat.) | CH₂Cl₂ | 99 | - | [2] |

Table 1: Comparison of Promoters in the Koenigs-Knorr Reaction of Acetobromoglucose with Cyclohexanol. This table highlights the significant impact of the promoter on the stereoselectivity of the reaction.

| Glycosyl Donor | Acceptor | Ag₂O (equiv) | TMSOTf (equiv) | Time | Product | Yield (%) | Reference |

| Per-benzoylated mannosyl bromide | Acceptor 5 | 2.0 | 0.20 | 10 min | Disaccharide 6 | 98 | [2] |

| Per-benzoylated mannosyl bromide | Acceptor 7 | 3.0 | 0.25 | 10 min | Disaccharide 8 | 99 | [2] |

| Per-benzoylated mannosyl bromide | Acceptor 9 | 3.0 | 0.25 | 10 min | Disaccharide 10 | 99 | [2] |

| Per-benzoylated mannosyl bromide | Acceptor 11 | 2.0 | 0.20 | 10 min | Disaccharide 12 | 99 | [2] |

| Per-benzoylated mannosyl bromide | Acceptor 13 | 3.0 | 0.50 | 20 min | Disaccharide 14 | 87 | [2] |

Table 2: TMSOTf-Catalyzed Koenigs-Knorr Glycosidation of a Per-benzoylated Mannosyl Bromide with Various Acceptors. This table showcases the high efficiency and yields achievable with the modern catalytic variant of the reaction.

Experimental Protocols

To provide a practical understanding of the Koenigs-Knorr reaction, this section details the experimental procedures for the preparation of the key starting material, acetobromoglucose, and a representative glycosylation reaction. These protocols are based on well-established procedures from Organic Syntheses, a reliable source for reproducible experimental methods.

Preparation of α-Acetobromoglucose

This procedure describes the synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, the glycosyl donor originally used by Koenigs and Knorr.

Materials:

-

d-Glucose monohydrate (66 g, 0.33 mole)[7]

-

Acetic anhydride (95%, 302 g, 2.81 moles)[7]

-

Concentrated sulfuric acid (3 small drops)[7]

-

Dry hydrogen bromide

-

Dry isopropyl ether

Procedure:

-

In a 1-L round-bottomed flask, combine d-glucose monohydrate and acetic anhydride.

-

Add 3 small drops of concentrated sulfuric acid to the mixture. Swirl the flask to keep the glucose in partial suspension. The reaction is exothermic and may require occasional cooling in a cold water bath.

-

After the initial reaction subsides (10-15 minutes), heat the flask on a steam bath for 2 hours.

-

Remove the excess acetic acid and acetic anhydride by distillation under reduced pressure.

-

Fit the flask with a two-holed rubber stopper with an inlet and outlet tube. Pass dry hydrogen bromide into the cooled mixture (ice bath) until the gain in weight is 140–160 g.

-

Seal the flask and let it stand at 5°C overnight.

-

Remove the excess hydrogen bromide and acetic acid by distillation under reduced pressure.

-

Add 250–300 mL of dry isopropyl ether to the residue and warm gently to dissolve the product.

-

Cool the solution to induce crystallization. Collect the crystalline acetobromoglucose by filtration, wash with cold dry isopropyl ether, and dry under vacuum. The expected yield is 110–120 g (80–87%).[8]

Koenigs-Knorr Type Synthesis of β-D-Glucose-2,3,4,6-tetraacetate

This procedure, while not forming a simple glycoside with an alcohol, is a classic example of a Koenigs-Knorr type reaction using acetobromoglucose and silver carbonate, resulting in the hydrolysis of the bromide and formation of the corresponding tetraacetate.

Materials:

-

α-Acetobromoglucose (82.2 g, 0.2 mole)[9]

-

Dry acetone (125 mL)[9]

-

Water (2.3 mL)[9]

-

Freshly prepared and finely ground silver carbonate (46.5 g, 0.17 mole)[9]

-

Absolute ether

-

Ligroin

Procedure:

-

Dissolve acetobromoglucose in dry acetone in a 250-mL flask and cool to 0°C in an ice bath.

-

Add water to the cold solution, followed by the portion-wise addition of silver carbonate over 15 minutes with good shaking.

-

Continue shaking the mixture for an additional 30 minutes.

-

Warm the mixture to 50–60°C and filter to remove the silver salts.

-

Wash the silver salts with dry acetone.

-

Combine the filtrates and concentrate under reduced pressure until crystals begin to form.

-

Warm the mixture to redissolve the crystals, then add an equal volume of absolute ether and ligroin.

-

Cool the solution in a freezing mixture to induce crystallization.

-

Collect the crystals of β-D-glucose-2,3,4,6-tetraacetate by filtration and air-dry. The yield of the once-crystallized product is 52–56 g (75–80%).[9]

Visualizing the Reaction Pathway and Workflow

Diagrams are powerful tools for understanding complex chemical processes. The following sections provide Graphviz (DOT language) scripts to visualize the core mechanism of the Koenigs-Knorr reaction and a typical experimental workflow.

Koenigs-Knorr Reaction Mechanism

Caption: General mechanism of the Koenigs-Knorr reaction.

Experimental Workflow for a Typical Koenigs-Knorr Reaction

Caption: A typical experimental workflow for a Koenigs-Knorr glycosylation.

Conclusion

The Koenigs-Knorr reaction, born out of the ingenuity of early 20th-century chemists, has proven to be a remarkably resilient and adaptable method for the synthesis of glycosidic bonds. Its historical significance is undeniable, having paved the way for the synthesis of countless complex carbohydrates and glycoconjugates. While the original protocol has been refined and improved upon over the past century, the core principles established by Koenigs and Knorr remain central to modern glycosylation strategies. For researchers and professionals in drug development, a thorough understanding of the Koenigs-Knorr reaction—its mechanism, its stereochemical nuances, and its practical applications—is essential for the rational design and synthesis of novel carbohydrate-based molecules with therapeutic potential. The continued evolution of this classic reaction ensures its place in the synthetic chemist's toolkit for years to come.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Koenigs-Knorr Reaction: A Technical Guide to Glycosidic Bond Formation with Acetobromoglucose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles and practical application of the Koenigs-Knorr reaction for the synthesis of glycosides, a cornerstone of carbohydrate chemistry. The focus is on the use of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) as a glycosyl donor. This document provides a detailed mechanistic overview, comprehensive experimental protocols, and quantitative data to aid in the design and execution of glycosylation strategies.

Introduction to Glycosidic Bond Formation

Glycosidic bonds are the fundamental linkages that connect monosaccharides to form oligosaccharides and polysaccharides, and also attach carbohydrates to other molecules (aglycones) to form glycosides.[1][2] The stereoselective formation of these bonds is a critical challenge in the synthesis of complex carbohydrates and glycoconjugates, which play vital roles in numerous biological processes.[3] The Koenigs-Knorr reaction, first reported in 1901, remains a widely utilized and powerful method for achieving this transformation.[4][5] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[6]

The Mechanism of the Koenigs-Knorr Reaction

The Koenigs-Knorr reaction, in its classic form, utilizes a glycosyl halide donor, such as acetobromoglucose, and an alcohol acceptor in the presence of a silver salt promoter like silver carbonate or silver oxide.[4][7] The mechanism proceeds through several key steps, with the stereochemical outcome being significantly influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.

Neighboring Group Participation:

A crucial aspect of the Koenigs-Knorr reaction with acetobromoglucose is the participation of the acetyl group at the C-2 position. This "anchimeric assistance" is pivotal in controlling the stereoselectivity of the glycosylation, leading predominantly to the formation of a 1,2-trans glycosidic bond (a β-glycoside in the case of glucose).[4][5]

The reaction is initiated by the silver salt, which acts as a halophile, assisting in the departure of the bromide leaving group from the anomeric carbon.[8] This leads to the formation of a highly reactive oxocarbenium ion intermediate.[7][9] The adjacent C-2 acetyl group then attacks the electrophilic anomeric carbon, forming a cyclic acyloxonium ion intermediate. This intermediate effectively shields the α-face of the pyranose ring.[4]

Consequently, the incoming alcohol nucleophile can only attack from the β-face (opposite to the acyloxonium ring), resulting in an SN2-like displacement at the anomeric carbon.[4][9] This attack leads to the formation of the thermodynamically stable 1,2-trans-glycoside. Subsequent deprotonation of the resulting oxonium ion yields the final glycoside product.[4]

In the absence of a participating group at C-2 (e.g., an ether protecting group), a mixture of α and β anomers is often obtained, as the nucleophile can attack the intermediate oxocarbenium ion from either face.[4]

Quantitative Data on the Koenigs-Knorr Reaction

The yield and stereoselectivity of the Koenigs-Knorr reaction are influenced by several factors, including the nature of the glycosyl donor and acceptor, the promoter used, the solvent, and the reaction temperature. The following table summarizes representative quantitative data for glycosylations using acetobromoglucose and related donors.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Time | Yield (%) | α:β Ratio | Reference |

| Per-benzoylated mannosyl bromide | Methyl (2,3,4-tri-O-benzyl-α-D-glucopyranoside) | Ag₂O (3.0 equiv) | CH₂Cl₂ | 30 h | 5 | - | [10] |

| Per-benzoylated mannosyl bromide | Methyl (2,3,4-tri-O-benzyl-α-D-glucopyranoside) | Ag₂O (3.0 equiv), TMSOTf (20 mol%) | CH₂Cl₂ | <5 min | 99 | - | [10] |

| Per-benzoylated mannosyl bromide | Methyl (2,3,6-tri-O-benzyl-β-D-glucopyranoside) | Ag₂O (3.0 equiv), TMSOTf (0.25 equiv) | CH₂Cl₂ | - | 99 | - | [10] |

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl α-L-fucopyranoside | Ag₂O (1.0 equiv), 2-Aminoethyl diphenylborinate (10 mol%) | Acetonitrile | 4 h | 90 | β-selective | |

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | 2-(4-methoxybenzyl)cyclohexanol | CdCO₃ | Toluene | 6 h | 50-60 | β-anomers only | [6] |

| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | 2-(4-methoxybenzyl)cyclohexanol | CdCO₃ | Toluene | 6 h | 50-60 | β-anomers only | [6] |

Experimental Protocols

The following section provides a generalized experimental protocol for a typical Koenigs-Knorr reaction using acetobromoglucose. It is important to note that reaction conditions may need to be optimized for specific substrates.

Materials and Reagents

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

-

Glycosyl acceptor (alcohol)

-

Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent (e.g., toluene, acetonitrile)

-

Drying agent (e.g., anhydrous sodium sulfate, molecular sieves)

-

Celite® for filtration

General Procedure for Koenigs-Knorr Glycosylation

-

Preparation of Reactants:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

The glycosyl acceptor and solvent must be anhydrous. If necessary, dry the solvent using appropriate methods.

-

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent) and a drying agent such as molecular sieves.

-

Add anhydrous dichloromethane to the flask and stir the mixture at room temperature for 30 minutes.[11]

-

In a separate flask, dissolve acetobromoglucose (1.2 equivalents) in anhydrous dichloromethane.[11]

-

-

Glycosylation Reaction:

-

To the acceptor solution, add silver carbonate (1.5 equivalents).[11]

-

Slowly add the solution of acetobromoglucose to the stirring acceptor/silver carbonate suspension at room temperature.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and molecular sieves.[11]

-

Wash the pad with additional dichloromethane.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure glycoside.

-

Conclusion

The Koenigs-Knorr reaction is a robust and versatile method for the synthesis of glycosides from acetobromoglucose. The stereochemical outcome is reliably controlled by the neighboring group participation of the C-2 acetyl group, leading to the formation of 1,2-trans-glycosides. While the classical method can be slow, modern modifications, such as the addition of co-catalysts, have significantly improved reaction rates and yields. A thorough understanding of the reaction mechanism and careful control of experimental conditions are paramount for achieving successful and reproducible glycosylations. This guide provides the foundational knowledge and practical protocols to empower researchers in the fields of carbohydrate chemistry and drug development to effectively utilize this important transformation.

References

- 1. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 2. Glycosidic Bond | Definition & Types - Lesson | Study.com [study.com]

- 3. benchchem.com [benchchem.com]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides | MDPI [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of β-Glucosides using Acetobromoglucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of β-glucosides is a cornerstone in carbohydrate chemistry, with broad applications in drug development, biochemistry, and materials science. β-Glucosides are integral components of numerous natural products and pharmacologically active compounds. Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is a versatile and widely used glycosyl donor for the stereoselective synthesis of β-glucosides. The presence of the acetyl group at the C-2 position provides crucial neighboring group participation, ensuring the formation of the desired 1,2-trans-glycosidic linkage, which results in the β-anomer.

This document provides detailed application notes and experimental protocols for the synthesis of β-glucosides using acetobromoglucose, primarily through the esteemed Koenigs-Knorr reaction.[1][2][3] Methodologies, quantitative data on yields with various substrates and promoters, and purification techniques are presented to aid researchers in the successful synthesis of these valuable compounds.

Reaction Mechanism: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and reliable method for forming a glycosidic bond.[1] The reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt such as silver carbonate or silver oxide.[4] The stereochemical outcome is controlled by the neighboring group participation of the C-2 acetyl group, which leads to the exclusive or predominant formation of the β-glucoside.[3]

The generally accepted mechanism proceeds as follows:

-

Activation of the Glycosyl Halide: The promoter (e.g., Ag₂CO₃) activates the anomeric carbon-bromine bond, facilitating the departure of the bromide ion.[4]

-

Formation of an Oxocarbenium Ion Intermediate: The departure of the bromide leads to the formation of a transient oxocarbenium ion.

-

Neighboring Group Participation: The acetyl group at the C-2 position attacks the anomeric center, forming a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the glucopyranose ring.

-

Nucleophilic Attack: The alcohol (acceptor) attacks the anomeric carbon from the opposite (β) face in an SN2-like fashion.

-

Formation of the β-Glucoside: This backside attack results in the inversion of configuration at the anomeric center, leading to the formation of the 1,2-trans product, the β-glucoside.

// Reactants Acetobromoglucose [label="Acetobromoglucose"]; Alcohol [label="R-OH (Alcohol)"]; Promoter [label="Promoter (e.g., Ag₂CO₃)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates Oxocarbenium [label="Oxocarbenium Ion"]; Acyloxonium [label="Acyloxonium Ion Intermediate"];

// Products BetaGlucoside [label="Acetylated β-Glucoside"]; Byproducts [label="AgBr + H⁺", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Acetobromoglucose -> Oxocarbenium [label="+ Promoter\n- AgBr"]; Oxocarbenium -> Acyloxonium [label="Neighboring Group\nParticipation (C2-OAc)"]; Acyloxonium -> BetaGlucoside [label="+ R-OH\n(SN2 attack)"]; BetaGlucoside -> Byproducts [style=invis]; } Caption: Koenigs-Knorr reaction mechanism for β-glucoside synthesis.

Quantitative Data Presentation

The efficiency of the Koenigs-Knorr reaction is influenced by several factors, including the nature of the alcohol (aglycone), the choice of promoter, solvent, and reaction temperature. The following tables summarize yields obtained under various conditions.

Table 1: Synthesis of β-Glucosides with Various Alcohols

| Aglycone (Alcohol) | Promoter | Solvent | Yield (%) | Reference |

| Geraniol (Primary) | Ag₂O | Toluene/Ethyl Acetate | 63 | |

| 2-(4-methoxybenzyl)cyclohexanol (Secondary) | CdCO₃ | Toluene | 50-60 | [5][6][7] |

| Benzyl Alcohol (Primary) | Ag₂CO₃ | Dichloromethane | Not specified | [8] |

| Cyclohexanol (Secondary) | Hg(CN)₂ | Benzene/Nitromethane | >90 (β-anomer) | [3] |

| Water (Hydrolysis) | Ag₂CO₃ | Acetone | 75-80 | |

| Phenol | Ag₂CO₃ | Not specified | Not specified | [9] |

Table 2: Comparison of Different Promoters in the Koenigs-Knorr Reaction

| Promoter | Typical Substrate | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Silver Carbonate (Ag₂CO₃) | Primary and Secondary Alcohols | 60-90 | Readily available, effective for many substrates.[4] | Can be slow, requires excess reagent. |

| Silver Oxide (Ag₂O) | Primary and Secondary Alcohols | 60-95 | Often gives good yields.[10] | Can be slow, light-sensitive. |

| Cadmium Carbonate (CdCO₃) | Secondary Alcohols | 50-60 | Useful for specific substrates.[5][6][7] | Toxic, environmental concerns. |

| Mercury(II) Cyanide (Hg(CN)₂) | Alcohols, Sugars | Variable, can be high (>90) | Can be very effective.[3] | Highly toxic, strict handling required. |

| Silver Triflate (AgOTf) | Hindered Alcohols | High | Highly reactive, can accelerate reactions. | Expensive, can lead to byproducts. |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Acetylated β-Glucosides via the Koenigs-Knorr Reaction

This protocol provides a general method for the glycosylation of an alcohol using acetobromoglucose and silver carbonate as the promoter.

Materials:

-

Acetobromoglucose (1.0 eq)

-

Anhydrous alcohol (1.0 - 1.5 eq)

-

Silver Carbonate (Ag₂CO₃, 1.5 - 2.0 eq), freshly prepared and dried

-

Anhydrous dichloromethane (DCM) or toluene

-

Molecular sieves (4 Å), activated

-

Celite®

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous alcohol and activated molecular sieves to the anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes.

-

Add acetobromoglucose to the mixture.

-

In the dark (to prevent light-induced degradation of the silver salt), add silver carbonate in one portion.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetobromoglucose is consumed (typically 12-24 hours).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves.

-

Wash the Celite® pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude acetylated β-glucoside.

-

Purify the crude product by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography

Materials:

-

Crude acetylated β-glucoside

-

Silica gel (230-400 mesh)

-

Solvent system (e.g., hexane/ethyl acetate or toluene/ethyl acetate gradient)

Procedure:

-

Prepare a silica gel column in the chosen solvent system.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.

-

Dry the silica gel with the adsorbed product and load it onto the top of the column.

-

Elute the column with the solvent system, starting with a lower polarity and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified acetylated β-glucoside.

Protocol 3: Deacetylation of the β-Glucoside (Zemplén Deacetylation)

This protocol describes the removal of the acetyl protecting groups to yield the final β-glucoside.[11][12]

Materials:

-

Acetylated β-glucoside

-

Anhydrous methanol

-

Sodium methoxide (catalytic amount, e.g., 0.1 M solution in methanol)

-

Amberlite® IR120 (H⁺ form) resin

Procedure:

-

Dissolve the acetylated β-glucoside in anhydrous methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a catalytic amount of sodium methoxide solution dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

-

Neutralize the reaction mixture by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral (check with pH paper).

-

Filter the resin and wash it with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deacetylated β-glucoside.

-

If necessary, the final product can be further purified by recrystallization or chromatography.

Signaling Pathway Visualizations

β-Glucosides are involved in various biological signaling pathways. Understanding these pathways is crucial for drug development and biological research.

Salicin-Mediated Inhibition of Angiogenesis

Salicin, a naturally occurring β-glucoside, has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. It exerts its effect by blocking the Reactive Oxygen Species (ROS) - Extracellular signal-regulated kinase (ERK) signaling pathway.

Amygdalin-Induced Apoptosis

Amygdalin, another well-known β-glucoside, has been investigated for its potential anticancer effects. It can induce apoptosis (programmed cell death) in cancer cells through the modulation of several signaling pathways, including the activation of p38 MAPK and the subsequent regulation of pro- and anti-apoptotic proteins.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Koenigs-Knorr Synthesis [drugfuture.com]

- 3. Koenigs–Knorr reactions. Part 3. Mechanistic study of mercury(II) cyanide promoted reactions of 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide with cyclohexanol in benzene–nitromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 10. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Koenigs-Knorr Reaction with 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction